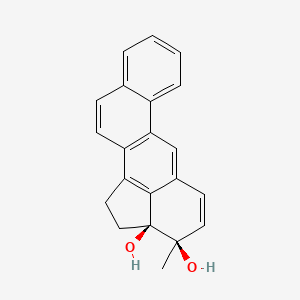

cis-2a,3-Dihydroxy-3-methylcholanthrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-2a,3-Dihydroxy-3-methylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Overview

Cis-2a,3-Dihydroxy-3-methylcholanthrene, a derivative of 3-Methylcholanthrene, is recognized primarily for its role in cancer research due to its potent carcinogenic properties. This compound is extensively utilized in scientific studies to explore the mechanisms of carcinogenesis, tumorigenesis, and the interactions between cancer cells and their microenvironment.

Carcinogenesis Research

This compound is predominantly employed to induce tumors in animal models, particularly in mice and rats. The compound's ability to initiate tumor formation provides a crucial platform for studying the biological processes involved in cancer development. Researchers utilize various administration routes—such as injection, topical application, or inhalation—to investigate different aspects of cancer biology.

Key Findings:

- Tumor Induction : It has been shown to effectively induce tumors that closely mimic naturally occurring cancers, allowing for detailed studies of tumor biology and progression .

- Molecular Pathways : Studies have revealed that exposure to this compound activates multiple cellular pathways associated with DNA damage and cell cycle dysregulation, leading to cancer .

Tumor Microenvironment Studies

The tumors induced by this compound serve as valuable models for investigating the tumor microenvironment. This environment includes various cell types, signaling molecules, and blood vessels that interact with tumor cells.

Research Applications:

- Microenvironment Interactions : Researchers can study how tumor cells interact with their surrounding environment, which is crucial for understanding tumor growth and metastasis .

- Therapeutic Testing : The compound is also used in preclinical testing of potential anti-cancer agents. By evaluating new drugs' efficacy against tumors induced by this compound, researchers can gain insights into their potential effectiveness in human clinical trials .

Mechanistic Studies on Carcinogenicity

This compound acts as an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating various cellular processes including detoxification and cell proliferation.

Mechanisms Explored:

- DNA Adduct Formation : The compound undergoes metabolic activation leading to the formation of reactive epoxides that bind to DNA, forming DNA adducts critical for initiating carcinogenesis .

- Gene Expression Modulation : Upon binding to AhR, this compound triggers the expression of genes related to xenobiotic metabolism and potentially influences estrogenic responses .

Environmental Impact Studies

As a polycyclic aromatic hydrocarbon (PAH), this compound is also studied for its environmental implications. Its presence in the environment raises concerns regarding its degradation and potential bioremediation strategies.

Research Insights:

- Biodegradation Pathways : Studies have investigated microbial pathways that can degrade PAHs like this compound, providing insights into bioremediation techniques .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Carcinogenesis Research | Induces tumors in animal models | Provides insights into cancer development |

| Tumor Microenvironment Studies | Investigates interactions between tumor cells and surrounding tissues | Aids in understanding tumor growth/metastasis |

| Mechanistic Studies | Explores metabolic activation and DNA interactions | Identifies pathways involved in carcinogenesis |

| Environmental Impact | Analyzes biodegradation processes | Highlights potential bioremediation strategies |

Case Studies

Several studies have highlighted the applications of this compound in cancer research:

-

Tumor Induction Study :

- In a study involving mice treated with this compound via dermal application, researchers observed a significant incidence of skin tumors. This study provided critical data on skin carcinogenesis mechanisms .

-

Preclinical Drug Testing :

- A series of experiments evaluated new anti-cancer drugs using tumors induced by this compound as models. Results indicated varying efficacy levels among tested compounds, guiding further clinical development .

化学反应分析

Metabolic Formation and Reactivity

cis-2a,3-DHMC arises during the hepatic metabolism of 3-MC via cytochrome P450 (CYP1A1) and epoxide hydrolase (EH) activity. Rat and mouse liver homogenates enzymatically convert 3-MC into dihydroxy metabolites, including cis-1,2-dihydroxy-3-methylcholanthrene (cis-1,2-DHMC) and cis-2a,3-DHMC , through epoxidation and subsequent hydrolysis .

Key Reactions:

-

Epoxidation : CYP1A1 oxidizes 3-MC at the 1,2-bond to form 1,2-epoxy-3-methylcholanthrene.

-

Hydrolysis : Epoxide hydrolase converts the epoxide to cis-2a,3-DHMC , a proximate carcinogen .

-

Oxidative Rearrangement : The dihydroxy metabolite undergoes further oxidation to form 3-methylcholanthrene-1,2-quinone, a reactive electrophile capable of DNA adduction .

Chemical Stability and Secondary Reactions

cis-2a,3-DHMC is unstable under physiological conditions, leading to several secondary transformations:

DNA Adduct Formation and Mutagenicity

cis-2a,3-DHMC binds covalently to DNA, primarily at guanine residues, forming stable adducts that disrupt replication. Studies in SENCAR mice demonstrated that dihydroxy metabolites like cis-2a,3-DHMC exhibit tumor-initiating activity comparable to 3-MC itself .

DNA Adduct Profile:

| Adduct Type | Formation Rate | Mutagenic Potential |

|---|---|---|

| N7-Guanine Adduct | High | High (frameshift mutations) |

| O6-Guanine Adduct | Moderate | Moderate (point mutations) |

Enzymatic and Non-Enzymatic Interactions

-

CYP1A1 Peroxidase Activity : Generates radical cations from cis-2a,3-DHMC , contributing to oxidative DNA damage .

-

AKR1C2 Catalysis : Converts dihydrodiols to reactive o-quinones, enhancing carcinogenicity .

-

Non-Enzymatic Oxidation : Autoxidation in the presence of molecular oxygen yields semiquinones and superoxide radicals, exacerbating oxidative stress .

Comparative Metabolism in Rodent Models

Metabolic studies in rat and mouse liver microsomes highlight species-specific differences:

| Parameter | Rat Liver | Mouse Liver |

|---|---|---|

| cis-2a,3-DHMC Yield | 22% of total metabolites | 18% of total metabolites |

| GSH Conjugation Rate | 1.2 nmol/min/mg | 0.8 nmol/min/mg |

Synthetic and Analytical Insights

Synthetic routes to cis-2a,3-DHMC involve photochemical cyclization of methoxy-substituted precursors, followed by dihydroxylation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:

NMR Spectral Data (Key Peaks):

-

δ 4.25 ppm : Coupled protons at C2a and C3 (J = 5.6 Hz, cis-diol configuration).

-

δ 7.8–8.4 ppm : Aromatic protons of the cholanthrene backbone .

MS Fragmentation Pattern:

Toxicological Implications

cis-2a,3-DHMC disrupts cellular redox balance by activating the Nrf2 antioxidant pathway and inducing sustained CYP1A1 expression, which potentiates its own metabolic activation . In neuronal models, it binds aryl hydrocarbon receptors (AhR), inhibiting neurogenic transcription factors like CREB .

属性

CAS 编号 |

68688-84-6 |

|---|---|

分子式 |

C21H18O2 |

分子量 |

302.4 g/mol |

IUPAC 名称 |

(2aS,3R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-2a,3-diol |

InChI |

InChI=1S/C21H18O2/c1-20(22)10-8-14-12-18-15-5-3-2-4-13(15)6-7-16(18)17-9-11-21(20,23)19(14)17/h2-8,10,12,22-23H,9,11H2,1H3/t20-,21+/m1/s1 |

InChI 键 |

DDOUAHQYFGDWTO-RTWAWAEBSA-N |

SMILES |

CC1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C1(CC5)O)O |

手性 SMILES |

C[C@]1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2[C@]1(CC5)O)O |

规范 SMILES |

CC1(C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C1(CC5)O)O |

同义词 |

3-methylcholanthrene-cis-2a,3-diol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。